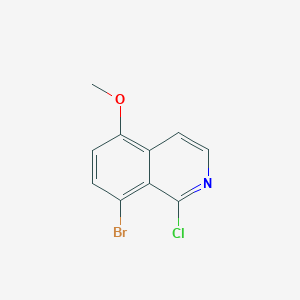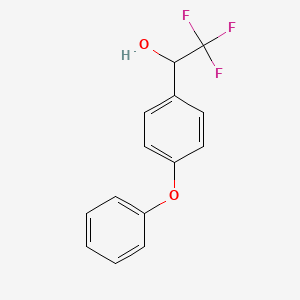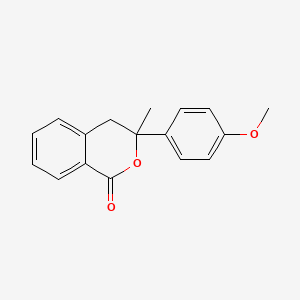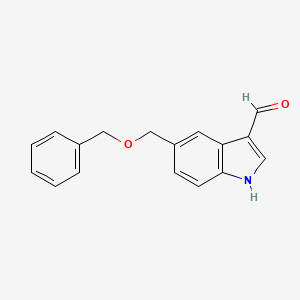
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid typically involves the condensation of aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form 1,4-dihydro-2-trifluoromethyl-4H-quinolinones. These intermediates can then be brominated to yield 4-bromo-2-(trifluoromethyl)quinolines, which are further reacted with acetic acid derivatives to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes that are atom economical, highly selective, and environmentally benign. These methods often use metal-free catalysts and green solvents to ensure sustainability and efficiency .
化学反応の分析
Types of Reactions
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
科学的研究の応用
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its antibacterial, antineoplastic, and antiviral activities.
Medicine: Investigated for its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials, such as liquid crystals and dyes.
作用機序
The mechanism of action of 2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can disrupt various biological processes, leading to the compound’s observed biological activities .
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)quinoline: Similar in structure but lacks the acetic acid moiety.
4-Methylquinoline: Similar in structure but lacks the trifluoromethyl group.
Quinoline-3-acetic acid: Similar in structure but lacks the methyl and trifluoromethyl groups.
Uniqueness
2-(4-Methyl-2-(trifluoromethyl)quinolin-3-yl)acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety. This combination enhances its biological activity and provides unique chemical properties that are not observed in other similar compounds .
特性
分子式 |
C13H10F3NO2 |
|---|---|
分子量 |
269.22 g/mol |
IUPAC名 |
2-[4-methyl-2-(trifluoromethyl)quinolin-3-yl]acetic acid |
InChI |
InChI=1S/C13H10F3NO2/c1-7-8-4-2-3-5-10(8)17-12(13(14,15)16)9(7)6-11(18)19/h2-5H,6H2,1H3,(H,18,19) |
InChIキー |
ZAQSDASWRAURHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC2=CC=CC=C12)C(F)(F)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine](/img/structure/B15065175.png)
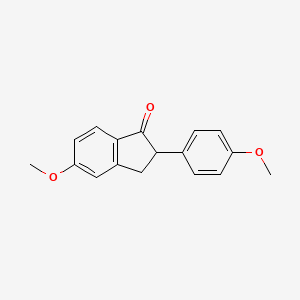

![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065190.png)
